molecular formula C5H4ClF3N2O B12110956 3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

Cat. No.: B12110956
M. Wt: 200.54 g/mol
InChI Key: XISPEIIBNDCVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group and a trifluoroethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C5H4ClF3N2O

Molecular Weight

200.54 g/mol

IUPAC Name

3-(chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C5H4ClF3N2O/c6-2-3-10-4(12-11-3)1-5(7,8)9/h1-2H2

InChI Key

XISPEIIBNDCVGT-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NO1)CCl)C(F)(F)F

Origin of Product

United States

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